molecular formula C10H14ClNO B1390494 3-(Methylamino)-1-phenylpropan-1-one hydrochloride CAS No. 2538-50-3

3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Cat. No.: B1390494
CAS No.: 2538-50-3
M. Wt: 199.68 g/mol
InChI Key: VIHLSOFMDHEDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-1-phenylpropan-1-one hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). This compound is known for its psychoactive properties and has been studied for various applications in scientific research.

Preparation Methods

The preparation of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride typically involves the following steps:

    Starting Materials: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are used as the primary raw materials.

    Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to 60-100°C.

    Reduction: The mixture is reduced in a solvent under catalytic conditions using Raney nickel as a catalyst.

Chemical Reactions Analysis

3-(Methylamino)-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Chemistry

3-(Methylamino)-1-phenylpropan-1-one hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique chemical properties allow for diverse reactions, including:

  • Oxidation : Can be converted into ketones or carboxylic acids.
  • Reduction : Capable of being reduced to form alcohols or amines.
  • Substitution : Can undergo substitution reactions to introduce different functional groups.

Biology

Research has focused on the compound's interaction with neurotransmitter transporters and its effects on biological systems. Studies have indicated potential impacts on:

  • Neurotransmitter Systems : Interaction with dopamine and norepinephrine transporters.
  • Physiological Responses : Investigations into how it mimics endogenous neurotransmitters and its implications for conditions like ADHD or depression .

Medicine

The compound is being explored for its therapeutic potential, particularly in treating neurological disorders. Notable applications include:

  • Antidepressant Research : As a precursor in synthesizing fluoxetine (Prozac), studies have shown its relevance in developing antidepressant medications .
  • Psychoactive Research : Understanding its effects can provide insights into substance use disorders and potential therapeutic interventions .

Case Studies and Data Tables

Application AreaDescriptionKey Findings
ChemistryIntermediate in organic synthesisEffective in producing complex organic molecules through oxidation and reduction reactions
BiologyInteraction with neurotransmitter systemsSignificant dopaminergic activity observed; potential implications for ADHD treatment
MedicinePrecursor for fluoxetine synthesisDemonstrated efficacy in antidepressant formulations; ongoing studies on dosage and efficacy

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic activity, which is associated with its stimulant effects .

Biological Activity

3-(Methylamino)-1-phenylpropan-1-one hydrochloride, commonly known as methamphetamine or a related compound, is a synthetic cathinone that has garnered attention for its psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, drawing from various research studies and reports.

Chemical Structure and Properties

The compound is characterized by a phenyl group attached to a propanone backbone with a methylamino substituent. Its chemical formula is C10H14ClNO, and it has a molecular weight of 201.68 g/mol. The hydrochloride form enhances solubility in water, making it suitable for various biological assays.

This compound primarily acts as a stimulant through the following mechanisms:

  • Monoamine Reuptake Inhibition : It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters .
  • Release of Neurotransmitters : The compound promotes the release of these neurotransmitters from presynaptic neurons, further enhancing their availability in the synaptic cleft.
  • Interaction with Receptors : It may also interact with various receptors in the central nervous system (CNS), contributing to its stimulant effects.

Biological Activity and Effects

The biological activity of this compound includes:

  • Stimulant Effects : Users report increased energy, euphoria, and heightened alertness. These effects are similar to those observed with other stimulants like amphetamines.
  • Adverse Effects : Potential side effects include anxiety, paranoia, cardiovascular issues, and addiction. Long-term use can lead to neurotoxicity and cognitive deficits .

Research Findings and Case Studies

Recent studies have highlighted both the therapeutic potential and risks associated with this compound:

  • Therapeutic Applications :
    • Research indicates that derivatives of 3-(Methylamino)-1-phenylpropan-1-one may be explored for treating conditions such as attention deficit hyperactivity disorder (ADHD) due to their stimulant properties .
    • Some studies suggest potential applications in managing vasomotor symptoms through modulation of monoamine reuptake.
  • Case Studies :
    • A report from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented an increase in seizures involving this compound as it became a substitute for other controlled substances like 4-CMC following regulatory changes .
    • Clinical observations have noted significant adverse events linked to its use, emphasizing the need for caution in its application .

Comparative Analysis

The following table summarizes key comparisons between this compound and other related substances:

CompoundChemical StructurePrimary UseKnown Effects
3-(Methylamino)-1-phenylpropan-1-oneC10H14ClNOStimulantEuphoria, increased energy
MethamphetamineC10H15NStimulantSimilar to above
3-CMC (3-chloromethcathinone)C10H12ClNStimulantEuphoria, anxiety

Properties

IUPAC Name

3-(methylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHLSOFMDHEDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670020
Record name 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-50-3
Record name 2538-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Reactant of Route 2
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Reactant of Route 3
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Reactant of Route 4
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.